molecular formula C17H13ClFN3O B3037399 4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine CAS No. 477890-04-3

4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine

Cat. No. B3037399
CAS RN: 477890-04-3
M. Wt: 329.8 g/mol
InChI Key: LAMKPYKCCSEZKX-UHFFFAOYSA-N
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Description

The compound “4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine” is a complex organic molecule. It contains a pyrimidinamine group, which is a type of heterocyclic aromatic organic compound similar to pyridine and pyrimidine .

Scientific Research Applications

Alzheimer's Disease Research

4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine has been studied for its potential role in Alzheimer's disease treatment. It acts as a selective inhibitor of phosphodiesterase 9 (PDE9), which is under preclinical development for Alzheimer's disease. This compound inhibits both human and murine PDE9 activity and can potentiate the cGMP signals generated by sGC activating compounds, thus contributing to potential therapeutic effects in Alzheimer's disease (Wunder et al., 2005).

Larvicidal Activity

A series of pyrimidine derivatives, including 4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine, have been reported to have significant larvicidal activity. These compounds have shown promising results against third instar larvae, with some compounds exhibiting superior activity compared to standard drugs like Malathion (Gorle et al., 2016).

Fungicidal Potency

Members of the benzylaminopyrimidine class, including variants of 4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine, have been synthesized for their fungicidal properties. These compounds demonstrated notable preventive activities against wheat brown rust and barley powdery mildew, indicating their potential as fungicides (Yamanaka et al., 1998).

Anticancer Activity

Research has explored the anticancer potential of pyrimidine derivatives related to 4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine. These studies have involved the synthesis and characterization of these compounds, evaluating their efficacy against various cancer cell lines. Some compounds have demonstrated significant cytotoxicity, comparable to or exceeding that of standard drugs like Cisplatin (Hosamani et al., 2015).

Insecticidal/Acaricidal Evaluation

Novel pyrimidinamine derivatives, including 4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine, have been designed and synthesized for their potential insecticidal and acaricidal activities. These compounds were evaluated against pests like Aphis fabae and Tetranychus cinnabarinus, with some showing promising results and potential for use as commercial insecticides (Zhang et al., 2019).

properties

IUPAC Name

4-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O/c18-14-2-1-3-15(19)13(14)10-23-12-6-4-11(5-7-12)16-8-9-21-17(20)22-16/h1-9H,10H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMKPYKCCSEZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C3=NC(=NC=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301174461
Record name 4-[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine

CAS RN

477890-04-3
Record name 4-[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477890-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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